N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide
CAS No.:
Cat. No.: VC15365439
Molecular Formula: C25H21Cl2N3O3S
Molecular Weight: 514.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21Cl2N3O3S |
|---|---|
| Molecular Weight | 514.4 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]acetamide |
| Standard InChI | InChI=1S/C25H21Cl2N3O3S/c26-15-9-11-18(12-10-15)30-23(32)22-19-7-2-1-3-8-20(19)34-24(22)29(25(30)33)14-21(31)28-17-6-4-5-16(27)13-17/h4-6,9-13H,1-3,7-8,14H2,(H,28,31) |
| Standard InChI Key | KEKDLACWRMOFKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl |
Introduction
N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta thieno[2,3-d]pyrimidin-1-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. It features a thieno[2,3-d]pyrimidine core, chlorophenyl groups, and an acetamide moiety, contributing to its potential biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as an anticancer agent by inhibiting pathways involved in tumor growth and proliferation.
Synthesis
The synthesis of this compound involves multi-step organic reactions requiring careful control of reaction conditions and purification processes to achieve high yield and purity. These methods typically involve several key steps, although specific details are not extensively documented in available literature.
Biological Activity
Research suggests that N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta thieno[2,3-d]pyrimidin-1-yl)acetamide may function as an inhibitor for certain enzymes or receptors involved in cancer pathways. Its interaction with specific molecular targets can modulate signaling pathways critical for tumor growth, making it a potential anticancer agent.
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry due to its diverse biological properties. The thienopyrimidine class, to which it belongs, is known for its potential in developing drugs with anticancer and other therapeutic activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume